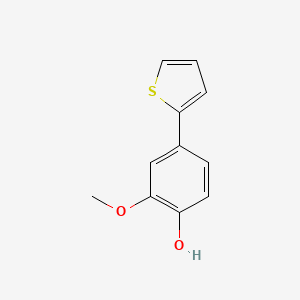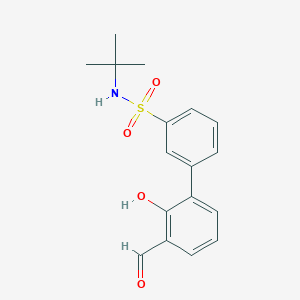
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (6-BSPF-95) is a sulfonamide derivative of phenol, with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, due to its unique properties.
科学研究应用
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, due to its unique properties. It is used in biochemical and physiological experiments, as it has the ability to inhibit enzymes and modify protein structure. It has been used in studies involving the inhibition of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used in studies involving the modification of protein structure, such as the modulation of the activity of tyrosine kinases and the inhibition of protein kinase C.
作用机制
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is not fully understood, but it is thought to involve the inhibition of enzymes and the modification of protein structure. It is believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the active site of the enzyme, blocking its activity. It is also believed that 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% binds to the protein, inducing conformational changes that alter its activity.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been shown to modulate the activity of tyrosine kinases and inhibit protein kinase C. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high purity of 95%. It is also stable, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, and it is not compatible with aqueous solutions. In addition, it may have toxic effects at high concentrations.
未来方向
There are a number of potential future directions for the use of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. It could be used in the development of new drugs for the treatment of diseases, such as cancer and inflammation. It could also be used in the development of new diagnostic tools, such as imaging agents and biosensors. In addition, it could be used in the development of new materials, such as nanomaterials and polymers. Finally, it could be used in the development of new biocatalysts, such as enzymes and antibodies.
合成方法
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is synthesized from the reaction of p-toluenesulfonyl chloride and 6-hydroxybenzaldehyde in the presence of a base, such as pyridine. The reaction produces a sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%. The reaction mechanism is as follows:
Reaction Mechanism
The first step of the reaction is the nucleophilic substitution of the p-toluenesulfonyl chloride with the 6-hydroxybenzaldehyde. The p-toluenesulfonyl chloride acts as the electrophile, while the 6-hydroxybenzaldehyde acts as the nucleophile. The pyridine acts as a base, and it helps to deprotonate the 6-hydroxybenzaldehyde, allowing it to react with the p-toluenesulfonyl chloride. The reaction then proceeds to form the sulfonamide derivative of phenol, 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%, with a purity of 95%.
属性
IUPAC Name |
N-tert-butyl-3-(3-formyl-2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-8-4-6-12(10-14)15-9-5-7-13(11-19)16(15)20/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGNZFHXUEIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-t-Butylsulfamoylphenyl)-2-formylphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
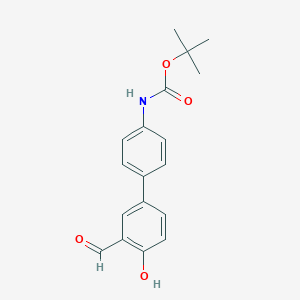
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
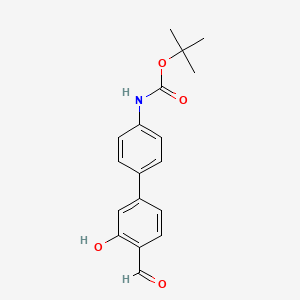
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
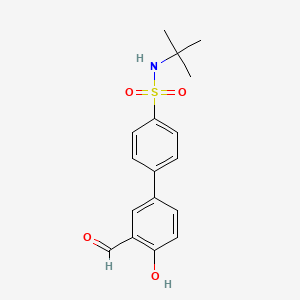
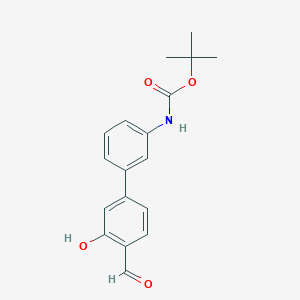
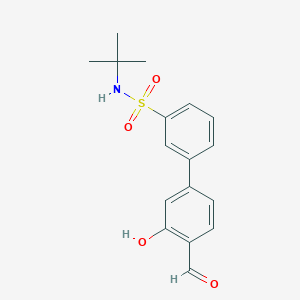
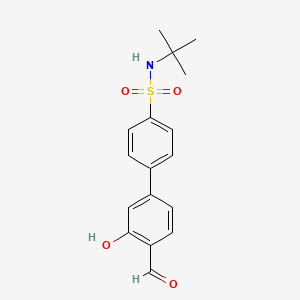
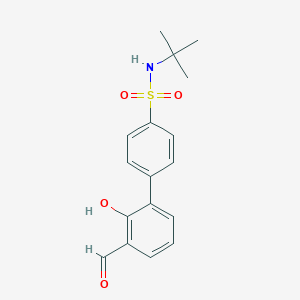
![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)

